molecular formula C24H25N3O4 B6483093 ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 942009-79-2

ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6483093
CAS No.: 942009-79-2
M. Wt: 419.5 g/mol
InChI Key: SESBTIWMYOQEEX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.18450629 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 942009-79-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O4C_{24}H_{25}N_{3}O_{4}, with a molecular weight of 419.5 g/mol. The compound features a dihydropyridazine core that is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC24H25N3O4
Molecular Weight419.5 g/mol
CAS Number942009-79-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dihydropyridazine structure allows for potential binding to G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways.

Research indicates that compounds with similar structures can modulate the activity of GPCRs, leading to alterations in intracellular signaling cascades such as the phosphoinositide pathway and cyclic nucleotide signaling . This modulation can result in various biological effects, including anti-inflammatory and analgesic activities.

Antimicrobial Activity

Studies have demonstrated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, one study reported that related compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. A case study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . Further research is needed to elucidate the specific pathways involved and the efficacy across different cancer types.

Case Studies

  • Antimicrobial Efficacy : A recent study tested various derivatives of dihydropyridazines against common pathogens. The results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro studies showed that the compound could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests a potential role in cancer therapy .

Properties

IUPAC Name

ethyl 4-[(4-tert-butylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-5-31-23(30)21-19(15-20(28)27(26-21)18-9-7-6-8-10-18)25-22(29)16-11-13-17(14-12-16)24(2,3)4/h6-15H,5H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESBTIWMYOQEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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